N-benzyl-N-ethyl-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-benzyl-N-ethyl-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and ethyl acetoacetate.
Introduction of Substituents: The 3,5-dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide.
Carboxamide Formation: The carboxamide group is introduced by reacting the benzofuran derivative with benzylamine and ethylamine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring and the substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: Oxidized benzofuran derivatives.
Reduction Products: Amines derived from the reduction of the carboxamide group.
Substitution Products: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
N-benzyl-N-ethyl-3,5-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The carboxamide group may also play a role in binding to biological targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
N-benzyl-N-ethyl-3,5-dimethylbenzamide: Similar structure but lacks the benzofuran core.
N-benzyl-N-ethyl-3,5-dimethyl-2-carboxamide: Similar structure but with different substitution patterns.
Uniqueness: N-benzyl-N-ethyl-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-N-ethyl-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-4-21(13-16-8-6-5-7-9-16)20(22)19-15(3)17-12-14(2)10-11-18(17)23-19/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRUFYIVQLOUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197581 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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